4-(Difluoromethoxy)benzenesulfonyl chloride

Catalog No.
S718581
CAS No.
351003-34-4
M.F
C7H5ClF2O3S
M. Wt
242.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)benzenesulfonyl chloride

CAS Number

351003-34-4

Product Name

4-(Difluoromethoxy)benzenesulfonyl chloride

IUPAC Name

4-(difluoromethoxy)benzenesulfonyl chloride

Molecular Formula

C7H5ClF2O3S

Molecular Weight

242.63 g/mol

InChI

InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-5(2-4-6)13-7(9)10/h1-4,7H

InChI Key

ANZLDHZFNLCQAS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1OC(F)F)S(=O)(=O)Cl

The exact mass of the compound 4-(Difluoromethoxy)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Difluoromethoxy)benzenesulfonyl chloride (CAS 351003-34-4) is a highly reactive electrophilic building block used primarily to introduce the 4-(difluoromethoxy)phenylsulfonyl moiety into active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a sulfonyl chloride core, it readily undergoes nucleophilic substitution with amines and alcohols to yield stable sulfonamides and sulfonates. The presence of the difluoromethoxy (-OCF2H) group provides a specific balance of electronic and steric properties, making this compound a critical precursor for late-stage lead optimization where metabolic stability, precise lipophilicity tuning, and specific hydrogen-bonding interactions are required[1].

Substituting 4-(Difluoromethoxy)benzenesulfonyl chloride with 4-methoxybenzenesulfonyl chloride or 4-(trifluoromethoxy)benzenesulfonyl chloride fundamentally alters the pharmacokinetic and physicochemical profile of the downstream product. The methoxy analog is highly susceptible to CYP450-mediated O-demethylation, often leading to rapid metabolic clearance and shortened in vivo half-life [1]. Conversely, the trifluoromethoxy analog introduces excessive lipophilicity (Hansch π = +1.04), which can compromise aqueous solubility and increase non-specific protein binding. Furthermore, the trifluoromethoxy group lacks the hydrogen-bond donating capability inherent to the polarized C-H bond of the difluoromethoxy group [2]. Consequently, for applications requiring a balance of metabolic resistance, moderate lipophilicity, and specific target engagement, generic substitution compromises the structural integrity and efficacy of the final compound.

Prevention of CYP450-Mediated O-Dealkylation

The incorporation of the difluoromethoxy group via 4-(Difluoromethoxy)benzenesulfonyl chloride significantly enhances the metabolic stability of the resulting compounds compared to their methoxy counterparts. The strong C-F bonds resist enzymatic cleavage, effectively blocking the CYP450-mediated O-demethylation pathway that rapidly degrades methoxy-substituted aromatics. In comparative studies, substituting a methoxy group with a difluoromethoxy group consistently demonstrates extended half-lives and reduced intrinsic clearance rates [1].

Evidence DimensionMetabolic Clearance Pathway
Target Compound DataResistant to O-dealkylation (extended half-life)
Comparator Or Baseline4-Methoxybenzenesulfonyl chloride derivatives (rapid O-demethylation)
Quantified DifferenceSignificant reduction in intrinsic clearance (CLint)
ConditionsIn vitro human and rat hepatocyte/microsome assays

Procuring the difluoromethoxy precursor is essential for synthesizing drug candidates with viable oral bioavailability and extended plasma half-lives.

Intermediate Lipophilicity for Optimal Membrane Permeability

The difluoromethoxy group provides a precise, intermediate lipophilicity enhancement. The Hansch hydrophobicity parameter (π) for the -OCF2H group is +0.18, positioning it between the slightly hydrophilic methoxy group (π = -0.02) and the highly lipophilic trifluoromethoxy group (π = +1.04). This moderate increase in logP allows for improved membrane permeability without the solubility penalties and high non-specific binding typically associated with the -OCF3 group[1].

Evidence DimensionHansch Hydrophobicity Parameter (π)
Target Compound Dataπ = +0.18 (-OCF2H)
Comparator Or BaselineMethoxy (π = -0.02) and Trifluoromethoxy (π = +1.04)
Quantified Difference0.20 logP unit increase vs methoxy; 0.86 logP unit decrease vs trifluoromethoxy
ConditionsStandard octanol-water partition coefficient calculations

Enables precise tuning of the final compound's logD, balancing aqueous solubility with cellular permeability during lead optimization.

Lipophilic Hydrogen Bond Donor Capability

Unlike the fully fluorinated trifluoromethoxy group, the difluoromethoxy moiety retains a polarized C-H bond, allowing it to act as a lipophilic hydrogen bond donor. Studies utilizing Abraham's solute 1H NMR analysis have quantified the hydrogen bond acidity parameter (A) of the -OCF2H group to be between 0.085 and 0.126, comparable to thiophenol and aniline groups. This property enables the formation of specific weak hydrogen bonds within protein binding pockets, enhancing target affinity and selectivity in ways that the -OCF3 analog cannot replicate [1].

Evidence DimensionHydrogen Bond Acidity Parameter (A)
Target Compound DataA = 0.085 - 0.126
Comparator Or BaselineTrifluoromethoxy group (A = 0.0, no hydrogen bond donor capacity)
Quantified DifferencePresence vs. absence of hydrogen bond donor capability
ConditionsAbraham's solute 1H NMR analysis

Critical for designing kinase inhibitors and other targeted therapeutics where specific hydrogen-bonding interactions dictate binding affinity.

Enhanced Electrophilicity for Sulfonamide Synthesis

The electron-withdrawing nature of the difluoromethoxy group increases the electrophilicity of the sulfonyl chloride core compared to the electron-donating methoxy group. This electronic effect facilitates more efficient nucleophilic attack by hindered or less nucleophilic amines during sulfonamide synthesis. Furthermore, the resulting sulfonamide exhibits a slightly lower pKa, which can be advantageous for optimizing the ionization state of the drug at physiological pH [1].

Evidence DimensionSulfonyl Electrophilicity / Electronic Effect
Target Compound DataElectron-withdrawing (-OCF2H)
Comparator Or BaselineMethoxy group (electron-donating)
Quantified DifferenceIncreased reactivity with weak nucleophiles
ConditionsStandard sulfonamide coupling reactions

Improves coupling yields with weakly nucleophilic amines and modulates the pKa of the final sulfonamide product.

Synthesis of Metabolically Stable Kinase Inhibitors

Utilizing 4-(Difluoromethoxy)benzenesulfonyl chloride to replace methoxy-substituted sulfonamides in kinase inhibitor scaffolds, directly addressing CYP450-mediated clearance liabilities while maintaining critical hydrogen-bonding interactions in the hinge region [1].

Lead Optimization for Oral Bioavailability

Employing the compound to fine-tune the logD of lead candidates, leveraging the intermediate lipophilicity of the -OCF2H group to achieve the optimal balance between gastrointestinal absorption and aqueous solubility [2].

Development of Next-Generation Agrochemicals

Incorporating the difluoromethoxy-phenylsulfonyl moiety into herbicides or fungicides to enhance environmental stability and membrane penetration without the excessive bioaccumulation risks associated with fully fluorinated (-OCF3) analogs[3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-(Difluoromethoxy)benzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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